N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a difluorophenyl group, a dimethoxyphenyl group, and a triazolopyrimidinone group. These groups suggest that the compound might have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the triazolopyrimidinone ring, the attachment of the phenyl groups, and the final acetylation to form the acetamide group.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, with multiple rings and functional groups. The presence of the difluorophenyl and dimethoxyphenyl groups suggests that the molecule might have interesting electronic properties.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions that this compound might undergo. However, the presence of the acetamide group suggests that it might undergo hydrolysis to form an amine and a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the difluorophenyl and dimethoxyphenyl groups might influence its solubility, stability, and reactivity.Scientific Research Applications
Radiopharmaceutical Applications
The compound N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is related to a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which have been reported as selective ligands for the translocator protein (18 kDa). These ligands, such as DPA-714, have been designed with fluorine atoms in their structure, enabling labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This makes them valuable for radiopharmaceutical applications, particularly in neurological and oncological imaging (Dollé et al., 2008).
Potential Antiasthma Agents
Compounds related to the one , specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have shown activity as mediator release inhibitors, suggesting potential as antiasthma agents. Their preparation involved various chemical reactions leading to triazolo[1,5-c]pyrimidines, which were then evaluated for pharmacological and toxicological potential (Medwid et al., 1990).
Antimicrobial Applications
Another study explored the antimicrobial activities of compounds prepared from 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one. The synthesized compounds showed promising results against various microbial strains, indicating potential use in antimicrobial therapies (Farghaly, 2008).
Insecticidal Properties
In agricultural research, compounds similar to the one have been synthesized and assessed for their insecticidal properties. One such study utilized a precursor to synthesize various heterocycles, which were then tested against the cotton leafworm, Spodoptera littoralis. The results demonstrated significant insecticidal activity, suggesting applications in pest management (Fadda et al., 2017).
Bioactive Heterocycles Synthesis
Research into the synthesis of bioactive heterocycles, including those related to N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, has shown promise for the development of new pharmaceuticals. These compounds have been synthesized and tested for various biological activities, including antitumor and antimicrobial effects, highlighting their potential in medical applications (Riyadh, 2011).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound might be different. For a more accurate and detailed analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N6O4/c1-31-15-6-4-12(8-16(15)32-2)28-19-18(25-26-28)20(30)27(10-23-19)9-17(29)24-14-5-3-11(21)7-13(14)22/h3-8,10H,9H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBCYPQZQLUKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.